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Compound of Interest

Compound Name: 3-(1H-imidazol-1-ylmethyl)aniline

An In-Depth Technical Guide to 3-(1H-imidazol-1-yImethyl)aniline: Synthesis, Properties, and
Applications in Drug Discovery

Abstract

3-(1H-imidazol-1-ylmethyl)aniline is a versatile heterocyclic building block of significant
interest to the pharmaceutical and material science sectors. Its molecular architecture,
featuring a reactive aniline moiety connected to a biologically active imidazole ring via a
methylene linker, provides a unique scaffold for creating diverse and complex molecules. This
guide provides a comprehensive technical overview of 3-(1H-imidazol-1-yImethyl)aniline,
covering its fundamental physicochemical properties, detailed synthetic methodologies, and
established applications. As a key intermediate, this compound serves as a cornerstone in the
development of novel therapeutic agents, including kinase and aldosterone synthase inhibitors,
as well as antifungal agents.[1][2] This document is intended for researchers, chemists, and
drug development professionals, offering expert insights into the strategic utilization of this
compound in modern chemical and biomedical research.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its
identity and physical characteristics. 3-(1H-imidazol-1-ylmethyl)aniline is an aromatic amine
distinguished by the presence of an imidazole ring linked to the meta-position of the aniline
ring.
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Core Molecular Data

The precise molecular formula and weight are critical for stoichiometric calculations in
synthesis and for analytical characterization. The key identifiers and properties for this
compound are summarized below.

Property Value Source(s)

3-[(1H-Imidazol-1- _
IUPAC Name N ChemicalBook][3]
yl)methyl]aniline

1-(3-Aminobenzyl)-1H-
Synonyms imidazole, 3-(Imidazol-1- ChemicalBook][3]

ylmethyl)phenylamine

CAS Number 120107-85-9 ChemicalBook[2][3]
Molecular Formula C10H11Ns ChemicalBook[3]
Molecular Weight 173.21 g/mol ChemicalBook][3]
Melting Point 72 °C ChemicalBook][3]
Storage Temperature 2-8°C ChemicalBook][3]

Note: It is crucial to distinguish this compound from its structural isomer, 3-(1H-imidazol-1-
yhaniline (CAS 112677-67-5), which lacks the methylene linker and has a molecular formula of
CoHoNs and a molecular weight of 159.19 g/mol .[1]

Synthesis and Mechanistic Rationale

The synthesis of 3-(1H-imidazol-1-yImethyl)aniline is a multi-step process that requires
careful selection of reagents and reaction conditions to ensure high yield and purity. The
general strategy involves the nucleophilic substitution of a suitable leaving group by imidazole,
followed by the reduction of a nitro group to the target aniline.

Retrosynthetic Analysis

A logical retrosynthetic pathway simplifies the synthetic challenge. The primary disconnection is
at the C-N bond between the benzylic carbon and the imidazole nitrogen. This reveals a benzyl
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halide and imidazole as the key precursors. The aniline functional group can be obtained from
the reduction of a more stable nitro group, which is a common strategy in amine synthesis to
avoid side reactions during the alkylation step.

3-(1H-imidazol-1-ylmethyl)aniline
(Target Molecule)

-NH2 <- -NO2
\ 4
Functional Group
Interconversion (FGI)
\ 4

(1-(3-Nitrobenzyl)-lH-imidazole)

Y
(C-N Disconnection

Y

Y
(3-Nitrobenzyl bromide)

Click to download full resolution via product page

Caption: Retrosynthetic pathway for 3-(1H-imidazol-1-ylmethyl)aniline.

Detailed Synthetic Protocol

This protocol outlines a reliable, two-step procedure for the laboratory-scale synthesis of the
titte compound. Each step is chosen for its efficiency and compatibility with standard laboratory
equipment.

Step 1: Synthesis of 1-(3-Nitrobenzyl)-1H-imidazole
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» Rationale: This step involves an Sn2 reaction where the nucleophilic nitrogen of imidazole
displaces the bromide from 3-nitrobenzyl bromide. The choice of a polar aprotic solvent like
DMF facilitates the reaction by solvating the cation without interfering with the nucleophile.
Sodium hydride is a strong base used to deprotonate imidazole, significantly increasing its
nucleophilicity.

o Methodology:

o To a stirred solution of imidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF),
add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0°C under an
inert atmosphere (N2 or Ar).

o Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution
ceases, indicating the formation of the sodium imidazolide salt.

o Cool the reaction mixture back to 0°C and add a solution of 3-nitrobenzyl bromide (1.05
eq) in DMF dropwise.

o Let the reaction warm to room temperature and stir for 4-6 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC).

o Upon completion, quench the reaction by slowly adding ice-cold water.

o Extract the agueous layer with ethyl acetate (3 x volumes).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield the crude product, which can be purified by
column chromatography.

Step 2: Reduction to 3-(1H-imidazol-1-ylmethyl)aniline

o Rationale: The nitro group is selectively reduced to an amine. Catalytic hydrogenation using
palladium on carbon (Pd/C) is a clean and efficient method for this transformation.
Alternatively, chemical reduction using tin(ll) chloride in an acidic medium is a classic and
robust method suitable for this substrate.

o Methodology (Catalytic Hydrogenation):
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o Dissolve the 1-(3-nitrobenzyl)-1H-imidazole (1.0 eq) from Step 1 in methanol or ethanol.
o Add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w).

o Place the reaction flask under a hydrogen atmosphere (using a balloon or a Parr
hydrogenator) and stir vigorously at room temperature.

o Monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).

o Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing
the pad with methanol.

o Concentrate the filtrate under reduced pressure to yield the final product, 3-(1H-imidazol-
1-yImethyl)aniline. Purity can be assessed by NMR and MS analysis.

Applications in Drug Discovery

The imidazole nucleus is a privileged scaffold in medicinal chemistry, known for its ability to
engage in various biological interactions.[4] The presence of the aniline group in 3-(1H-
imidazol-1-ylmethyl)aniline provides a convenient handle for further chemical modification,
making it a valuable building block in drug discovery programs.

Role as a Key Intermediate

This compound is primarily used as an intermediate in the synthesis of more complex active
pharmaceutical ingredients (APIs).[1] Its structure is particularly suited for:

» Kinase Inhibitors: The aniline nitrogen can be used to form amide or urea linkages, which are
common features in many kinase inhibitors that target the ATP-binding site. The imidazole
moiety can form key hydrogen bonds within the target protein.

» Antifungal Agents: Imidazole is the core functional group in many azole antifungal drugs.[5]
Derivatives of this compound can be synthesized to develop new antifungal candidates.

o Aldosterone Synthase Inhibitors: Research has identified 3-(1H-imidazol-1-ylmethyl)aniline
as a selective inhibitor of aldosterone synthase, an enzyme involved in regulating blood
pressure, making it a target for hypertension and related cardiovascular diseases.[2]
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Experimental Workflow: Fragment-Based Library
Synthesis

This workflow illustrates how the title compound can be used to generate a small library of

potential drug candidates.

Phase 1: Scaffolding

3-(1H-imidazol-1-ylmethyl)aniline
(Core Scaffold)
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Caption: Workflow for library synthesis using the target compound.

Conclusion
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3-(1H-imidazol-1-yImethyl)aniline is a compound of high strategic value in synthetic and
medicinal chemistry. Its well-defined structure, accessible synthesis, and the dual functionality
of its aniline and imidazole rings make it an ideal starting material for constructing libraries of
bioactive molecules. A thorough understanding of its properties and reactivity, as outlined in this
guide, empowers researchers to fully leverage its potential in the ongoing quest for novel
therapeutics and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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